

Methyl 3-amino-4-bromobenzoate solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3-amino-4-bromobenzoate**

Cat. No.: **B1308262**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Methyl 3-amino-4-bromobenzoate** in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **Methyl 3-amino-4-bromobenzoate** (CAS No. 46064-79-3), a key intermediate in pharmaceutical synthesis and materials science. The document elucidates the physicochemical properties governing its solubility, offers a qualitative solubility profile based on empirical data from synthetic procedures, and presents a detailed, self-validating experimental protocol for quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of Solubility Profiling

Methyl 3-amino-4-bromobenzoate is a substituted aromatic compound whose structural motifs—an amino group, a bromine atom, and a methyl ester on a benzene ring—make it a versatile building block. It is notably used in the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs).^[1] The success of its application in multi-step syntheses, crystallizations, and formulations is critically dependent on a thorough understanding of its solubility.

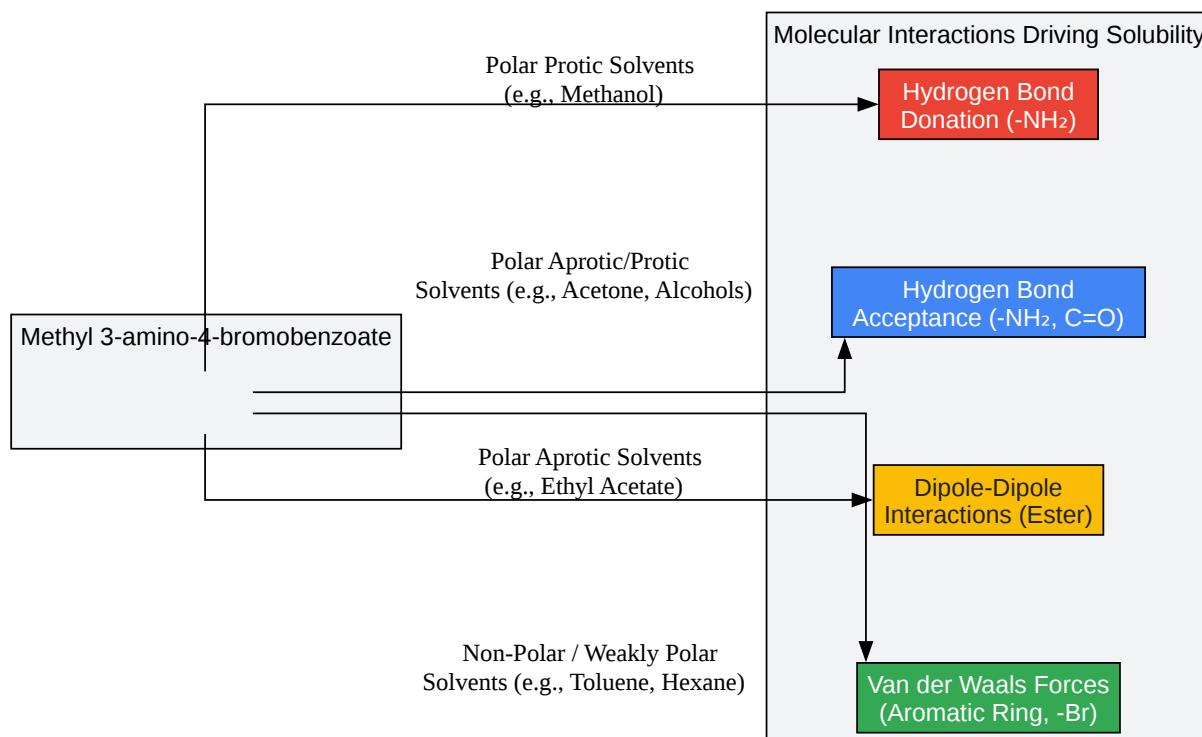
Predicting and quantifying the solubility of such a molecule is non-trivial. The interplay between its polar functional groups, which are capable of hydrogen bonding, and the non-polar, bulky bromophenyl scaffold creates a nuanced solubility profile. This guide aims to deconstruct the factors influencing its solubility and provide a robust framework for its experimental determination.

Physicochemical Properties & Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key properties of **Methyl 3-amino-4-bromobenzoate** are summarized below.

Property	Value	Source(s)
IUPAC Name	methyl 3-amino-4-bromobenzoate	[2]
CAS Number	46064-79-3	[2]
Molecular Formula	C ₈ H ₈ BrNO ₂	[2]
Molecular Weight	230.06 g/mol	[2]
Appearance	Solid	[3]
XLogP3-AA (LogP)	1.8	[2]
Hydrogen Bond Donors	1 (from -NH ₂)	[2]
Hydrogen Bond Acceptors	3 (from -NH ₂ , C=O, -OCH ₃)	[2]

Causality of Structural Features on Solubility


The molecule's solubility is a direct consequence of the balance between its polar and non-polar characteristics.

- Polar Moieties: The primary amine (-NH₂) and the methyl ester (-COOCH₃) groups are polar. The amine group can both donate and accept hydrogen bonds, while the carbonyl oxygen and ester oxygen of the ester group are effective hydrogen bond acceptors. These features

promote solubility in polar solvents, particularly those that are protic (e.g., alcohols) or can act as strong hydrogen bond acceptors (e.g., DMSO, DMF).

- Non-Polar Moiety: The brominated benzene ring is hydrophobic and non-polar. The presence of the bromine atom increases the molecular weight and van der Waals surface area, which tends to decrease solubility in highly polar solvents like water but can improve solubility in less polar organic solvents like dichloromethane or ethyl acetate.

The principle of "like dissolves like" is paramount. We can predict that solvents with a polarity intermediate between highly polar and strictly non-polar will be most effective, as they can interact favorably with both the polar functional groups and the non-polar aromatic ring.^{[4][5]}

[Click to download full resolution via product page](#)

Caption: Key molecular interactions influencing solubility.

Qualitative Solubility Profile from Synthetic Methodologies

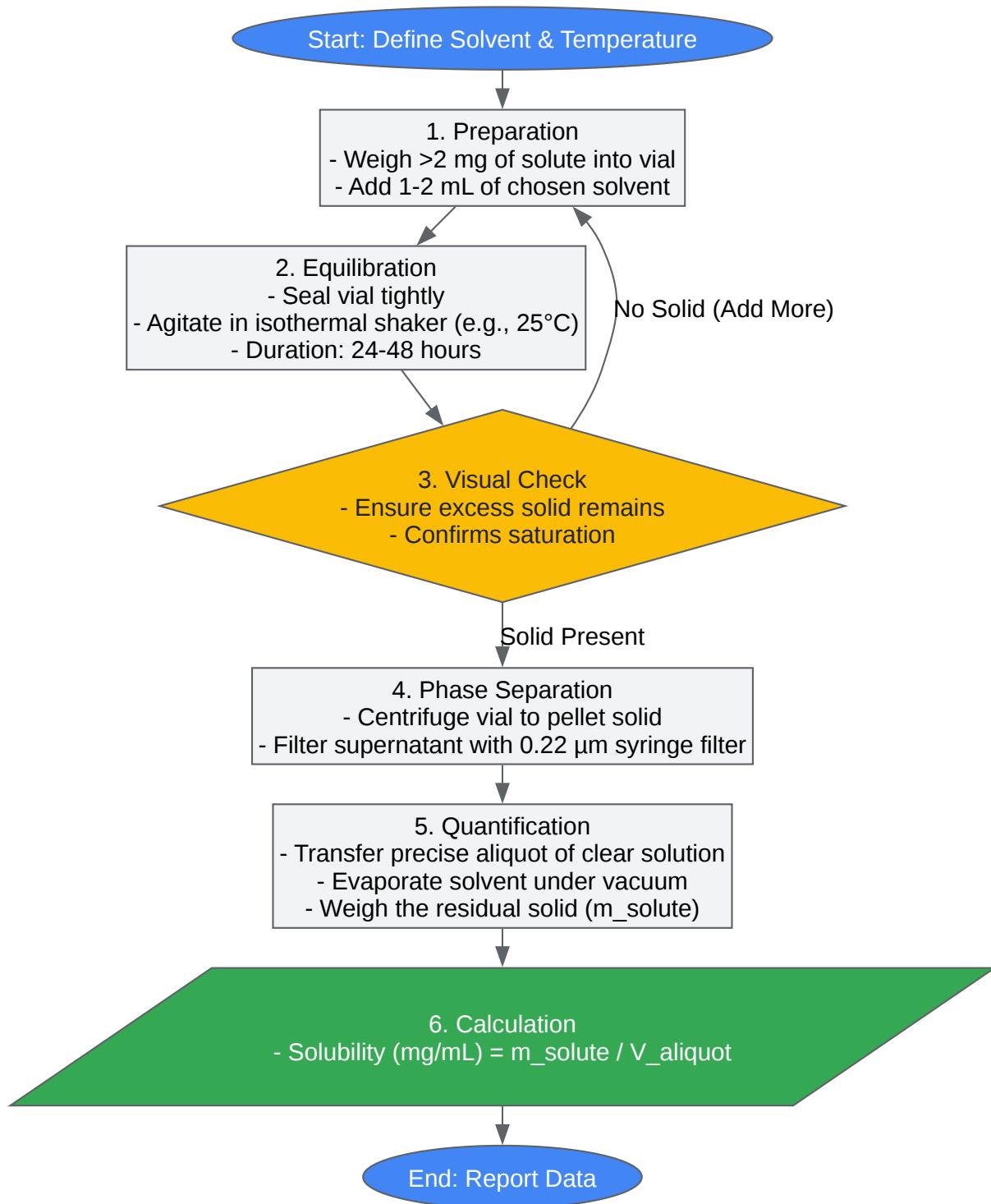
While quantitative public data is sparse, a reliable qualitative profile can be inferred from documented synthetic and purification procedures.

Solvent Class	Solvent	Inferred Solubility	Rationale & Source(s)
Polar Protic	Methanol	Soluble	Used as a solvent for the esterification reaction of the parent carboxylic acid.[6]
Acetic Acid	Soluble		Used as the reaction solvent for synthesis, indicating good solubility, especially at elevated temperatures.[1]
Polar Aprotic	Ethyl Acetate	Soluble	Frequently used as an extraction solvent, indicating high partitioning into this phase.[1][6]
Dichloromethane	Soluble		Mentioned as a solvent for recrystallization in combination with methanol.[7]
Non-Polar	Hexane	Slightly Soluble / Insoluble	Used as an anti-solvent or for column chromatography elution in combination with ethyl acetate, implying low solubility which facilitates purification and crystallization.[1][6]

This empirical evidence strongly supports the predictions made from the molecular structure analysis. The compound is readily soluble in polar solvents (both protic and aprotic) and poorly

soluble in non-polar aliphatic hydrocarbons.

Experimental Protocol for Quantitative Solubility Determination


To generate precise, reproducible solubility data, a self-validating experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for this purpose.[\[8\]](#) This protocol ensures that equilibrium is achieved and that measurements are accurate.

Pre-requisite: Safety & Handling

Before commencing any experimental work, consult the Safety Data Sheet (SDS).

- Hazards: **Methyl 3-amino-4-bromobenzoate** may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[\[2\]](#)
- Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

Workflow for Isothermal Shake-Flask Method

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

- Preparation:

- Accurately weigh an excess amount of **Methyl 3-amino-4-bromobenzoate** (e.g., 10-20 mg) into a 4 mL glass vial. The key is to ensure that undissolved solid will remain after equilibrium is reached.
- Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

- Equilibration:

- Securely cap the vial to prevent solvent evaporation.
- Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25°C).
- Agitate the slurry for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure the system has reached thermodynamic equilibrium. The rate of dissolution slows dramatically as it approaches saturation.

- Phase Separation:

- After equilibration, visually confirm the presence of undissolved solid. If all solute has dissolved, the solution was not saturated; repeat the experiment with more solute.
- Allow the vial to stand undisturbed in a temperature-controlled block for at least 30 minutes to let the solid settle.
- Carefully draw the supernatant (the clear, saturated solution) into a syringe fitted with a solvent-compatible 0.22 µm PTFE or nylon filter. This step is critical to remove any microscopic solid particles, which would artificially inflate the measured solubility.

- Quantification (Gravimetric Method):

- Tare a clean, dry weighing vial on an analytical balance.
- Dispense a precise volume of the filtered supernatant (e.g., 1.00 mL) into the tared vial and record the volume.

- Remove the solvent under a gentle stream of nitrogen or by using a vacuum centrifuge until a constant weight of the dried solid residue is achieved.
- Weigh the vial containing the dried residue. The difference between this final weight and the tare weight is the mass of the dissolved solute.

- Calculation and Reporting:
 - Calculate the solubility using the formula:
 - $\text{Solubility (mg/mL)} = \text{Mass of residue (mg)} / \text{Volume of aliquot (mL)}$
 - Repeat the entire experiment at least in triplicate for each solvent to ensure reproducibility and report the mean solubility with the standard deviation.

Conclusion

Methyl 3-amino-4-bromobenzoate exhibits a solubility profile governed by a delicate balance of polar, hydrogen-bonding functional groups and a non-polar bromophenyl core. It is readily soluble in polar organic solvents such as methanol, ethyl acetate, and acetic acid, while demonstrating poor solubility in non-polar hydrocarbons like hexane. This behavior is consistent with its use in common organic synthesis and purification protocols. For applications requiring precise solubility values, the provided isothermal shake-flask protocol offers a reliable and scientifically rigorous method for generating high-quality, quantitative data. This foundational knowledge is indispensable for the rational design of chemical processes and formulations involving this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Methyl 3-amino-4-bromobenzoate | C8H8BrNO2 | CID 3928639 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-bromobenzoic acid 97 2840-29-1 [sigmaaldrich.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- To cite this document: BenchChem. [Methyl 3-amino-4-bromobenzoate solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1308262#methyl-3-amino-4-bromobenzoate-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com